Peripheral Dopamine Agonist Potency: 3-Indolylmethyl vs. 4-Indolylmethyl vs. Benzyl Analogs
In the cat cardioaccelerator nerve assay, the 3-indolylmethyl analog (15, target compound CAS 102520-47-8) exhibited only weak peripheral dopamine agonist activity compared to the 4-indolylmethyl analog (11, CAS 102535-14-8). At a dose of 3.5 µmol/kg i.v., compound 15 produced only 22% inhibition of nerve stimulation, and at >4.0 µmol/kg it showed 15% inhibition, whereas compound 11 attained 48% inhibition at 0.105 µmol/kg and 79% inhibition at 0.315 µmol/kg, yielding an ID50 of 0.095 µmol/kg [1]. The benzyl analog (18) was also weak, with an ID50 of 4.60 µmol/kg [1]. Apomorphine, the reference agonist, displayed an ID50 of 0.0348 µmol/kg in the same assay [1]. The paper's authors explicitly concluded that both 15 and 18 are "weak peripheral dopamine agonists" relative to 11 [1].
| Evidence Dimension | In vivo peripheral dopamine agonist potency (ID50 and % inhibition at specified doses in cat cardioaccelerator nerve assay) |
|---|---|
| Target Compound Data | Compound 15 (3-indolylmethyl, CAS 102520-47-8): 22% inhibition at 3.5 µmol/kg i.v.; 15% inhibition at >4.0 µmol/kg i.v.; ID50 not calculable (weak partial agonist; no 50% inhibition achieved within tested dose range) |
| Comparator Or Baseline | Compound 11 (4-indolylmethyl, CAS 102535-14-8): ID50 = 0.095 µmol/kg (95% CI 0.001–1.55); 48% inhibition at 0.105 µmol/kg; 79% inhibition at 0.315 µmol/kg. Compound 18 (6-benzyl): ID50 = 4.60 µmol/kg. Apomorphine: ID50 = 0.0348 µmol/kg (95% CI 0.027–0.045) |
| Quantified Difference | Compound 11 is ≥37-fold more potent than compound 15 (based on compound 15 failing to reach 50% inhibition even at doses exceeding 4.0 µmol/kg, whereas 11 achieves 50% inhibition at 0.095 µmol/kg). Compound 15's maximal observed inhibition at 3.5 µmol/kg (22%) is less than half the inhibition produced by 11 at a 33-fold lower dose (0.105 µmol/kg producing 48% inhibition) |
| Conditions | In vivo cat cardioaccelerator nerve preparation; graded intravenous doses; N = 3 per concentration; inhibition reversed by haloperidol (50 µg/kg i.v.) confirming dopamine receptor mediation; rat rotation assay also employed (all compounds inactive at 4.0 mg/kg) |
Why This Matters
The 4-indolylmethyl isomer (11) is a potent peripheral dopamine agonist tool compound, while the 3-indolylmethyl isomer (15) is unsuitable for studies requiring meaningful dopamine receptor activation; procurement of the wrong isomer invalidates target engagement in any dopamine-centric experimental design.
- [1] Brubaker AN, Colley M. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. J Med Chem. 1986;29(8):1528-1531. Table I and Results section. doi:10.1021/jm00158a036 View Source
